metachromin E

Description

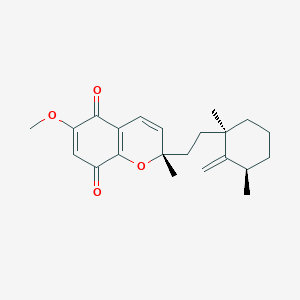

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H28O4 |

|---|---|

Molecular Weight |

356.5 g/mol |

IUPAC Name |

(2S)-2-[2-[(1R,3R)-1,3-dimethyl-2-methylidenecyclohexyl]ethyl]-6-methoxy-2-methylchromene-5,8-dione |

InChI |

InChI=1S/C22H28O4/c1-14-7-6-9-21(3,15(14)2)11-12-22(4)10-8-16-19(24)18(25-5)13-17(23)20(16)26-22/h8,10,13-14H,2,6-7,9,11-12H2,1,3-5H3/t14-,21-,22-/m1/s1 |

InChI Key |

VGWPPUHIRZBYJE-KHIBUBOWSA-N |

Isomeric SMILES |

C[C@@H]1CCC[C@](C1=C)(C)CC[C@]2(C=CC3=C(O2)C(=O)C=C(C3=O)OC)C |

Canonical SMILES |

CC1CCCC(C1=C)(C)CCC2(C=CC3=C(O2)C(=O)C=C(C3=O)OC)C |

Synonyms |

metachromin E |

Origin of Product |

United States |

Chemical Reactions Analysis

Core Framework Construction via Horner-Wadsworth-Emmons (HWE) Coupling

The central C15–C16 bond in metachromin A is formed through a stereoselective HWE reaction between a ketone fragment (e.g., 5 ) and a non-stabilized phosphonate (e.g., 6 ) (Fig. 1) .

| Reaction Components | Conditions | Outcome |

|---|---|---|

| Ketone fragment 5 | NaH, THF/DME/DMF, 0°C to rt | E/Z isomer mixture (9:1 ratio) |

| Phosphonate 6 | 40% isolated yield | Leucotriacetate 22 intermediate |

This coupling is critical for establishing the conjugated diene-quinone system.

Regioselective Thiele-Winter Acetoxylation

A Thiele-Winter reaction introduces acetoxy groups to the quinone core of metachromin A with high regioselectivity (Scheme 5a) :

| Substrate | Reagents | Result |

|---|---|---|

| Quinone 11 | Ac₂O, H₂SO₄ | Triacetate 12 (65% yield) |

The reaction exploits electron-donating methoxy groups to direct acetylation to the less hindered enone system .

Hydrogenolytic Deprotection

Benzyl ethers are cleaved via H₂/Pd-C to yield primary alcohols (e.g., 20 from 12 , 85% yield) .

Stereoselective sp³-sp² Cross Coupling

For metachromin V, a Li₂CuCl₄-catalyzed coupling between 4-substituted prenyl acetates (9 ) and 2,5-bis(benzyloxy)phenyl magnesium bromide (8 ) achieves high stereochemical purity (Fig. 2) .

| Coupling Partners | Catalyst | Yield/Stereoselectivity |

|---|---|---|

| Prenyl acetate 9 | Li₂CuCl₄, THF | >90% yield, >95% E-selectivity |

Global Deprotection Strategy

Lithium naphthalenide in aliphatic amines selectively removes benzylic protecting groups without disrupting polyene systems (e.g., in metachromin V synthesis) .

Key Structural Comparisons

| Compound | Core Reaction | Key Functionalization |

|---|---|---|

| Metachromin A | HWE coupling | C15–C16 bond, triacetate quinone |

| Metachromin V | sp³-sp² cross coupling | Prenylated hydroquinone, stereoselective E-geometry |

Challenges and Optimizations

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The metachromin family includes over 20 analogs, differing in substituents, stereochemistry, and bioactivity. Key comparisons are outlined below:

Key Differences and Implications

- Potency : Metachromins A and B exhibit superior cytotoxicity (IC₅₀ <1 µM) compared to Metachromin C (IC₅₀ 5–10 µM) and Isometachromin (IC₅₀ 2.6 µg/mL) . This compound’s activity remains unquantified but is hypothesized to align with less potent analogs due to structural bulkiness.

- Stereochemistry: The C-5 and C-6 configurations critically influence bioactivity. For example, Metachromin A’s anti-HBV activity depends on its hydroquinone moiety and double bonds , while Metachromin C’s TOPO I inhibition requires a planar quinone ring for DNA intercalation .

- Target Specificity :

Mechanistic Insights

- TOPO I Inhibition : Metachromin C induces DNA damage by stabilizing TOPO I-DNA cleavage complexes, leading to S-phase arrest and apoptosis . This compound may share this mechanism but with reduced efficacy due to steric hindrance from additional substituents.

- Anti-Angiogenesis : Metachromin C disrupts vascular endothelial growth factor (VEGF) signaling, validated in zebrafish models . This dual anticancer/anti-angiogenic profile is absent in Metachromins A and B.

- Structural-Activity Relationships: The quinone moiety is essential for redox cycling and DNA damage . Terpenoid side chains modulate membrane permeability and target affinity .

Preparation Methods

Photoannulation of 2-Aryl-3-Alkoxy-1,4-Naphthoquinones

A landmark synthetic approach involves the photoannulation of 2-aryl-3-alkoxy-1,4-naphthoquinones, a method adapted from the synthesis of related pyranonaphthoquinones. Key steps include:

-

Cyclobutenone Synthesis : Diisopropyl squarate (1 ) undergoes 1,2-addition with a lithiated benzyl triisopropylsilyl ether to form cyclobutenedione 2 (87% yield).

-

Regiospecific Addition : 4-Lithio-1,3-dimethoxybenzene reacts with 2 to yield cyclobutenone 3 (76% yield).

-

Thermal Rearrangement : Heating 3 in p-xylene induces ring expansion to naphthoquinone 4 (53% yield after Ag₂O oxidation).

-

Photoannulation : Photolysis of 4 with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) generates pyranonaphthoquinones 5a and 6 (82% yield, 1:1 ratio). Desilylation of 5a using tetrabutylammonium fluoride (TBAF) affords 5b (76% yield), a dimethyl analog of naphthgeranine E.

This method’s generality was demonstrated with analogs 13a , 13b , and 15 , yielding 14a (27%), 14b (38%), and 16 (80%), respectively. The photoannulation mechanism proceeds via a zwitterionic intermediate, followed by proton transfer and DDQ-mediated oxidation.

Stereoselective Coupling and Deprotection

A complementary route leverages sp³-sp² cross-coupling and benzylic deprotection, inspired by metachromin V synthesis:

-

Prenyl Acetate Coupling : 4-Substituted-(E)-prenyl acetates (9 ) react with 2,5-bis(benzyloxy)phenyl magnesium bromide (8 ) under CuCl catalysis, achieving high stereoisomeric purity.

-

Benzylic Deprotection : Lithium naphthalenide selectively cleaves benzyl groups without altering polyenic moieties, enabling efficient hydroquinone generation.

While this method was optimized for metachromin V, its applicability to this compound requires substitution of the chromene-dione precursor. Computational modeling suggests that adjusting the aryl magnesium bromide component could direct coupling toward this compound’s backbone.

Chiral Oxazolidine-Mediated Synthesis

The enantioselective synthesis of metachromin A provides a template for this compound’s stereocontrolled preparation. A 2-alkyloxy-3-sulfonyl-1,3-oxazolidine serves as a chiral dithienium equivalent, enabling convergent assembly of the terpenoid and quinone subunits. Key modifications for this compound would involve:

-

Cyclohexyl Substitution : Introducing the (1R,3R)-1,3-dimethyl-2-methylidenecyclohexyl group via alkylation of a chromene-dione intermediate.

-

Methoxy Positioning : Regioselective methylation using dimethyl sulfate or methyl iodide under basic conditions.

This strategy achieved a 13% overall yield for metachromin A, suggesting comparable efficiency for this compound with optimized intermediates.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

Challenges and Optimization Strategies

Photoannulation Efficiency

The variable yields in photoannulation (27–82%) stem from competing radical recombination pathways. Substituting DDQ with milder oxidants (e.g., MnO₂) or employing flow photoreactors could enhance reproducibility.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question to investigate metachromin E’s biochemical mechanisms?

- Methodological Answer : Use the P-E/I-C-O framework to define:

- Population (P) : Target biological systems (e.g., enzyme interactions, cellular pathways).

- Exposure/Intervention (E/I) : this compound’s concentration, binding sites, or catalytic effects.

- Comparison/Control (C) : Baseline activity without this compound or comparison with analogous compounds.

- Outcome (O) : Measured variables (e.g., inhibition rates, structural changes).

Example: “How does this compound (I) alter the catalytic efficiency of [specific enzyme] (P) compared to [control compound] (C), as measured by [kinetic assay] (O)?” .- Data Requirements : Include "shell" tables to organize variables and ensure alignment with public health significance or feasibility .

Q. What experimental design principles should guide initial studies on this compound’s stability under varying pH conditions?

- Methodological Answer :

- Objective : Assess stability via spectroscopic or chromatographic methods.

- Variables : pH range (2–12), temperature, incubation time.

- Controls : Buffer-only samples and inert reference compounds.

- Replication : Triplicate runs with statistical analysis (e.g., ANOVA for variance).

- Ethics : Adhere to lab safety protocols for handling reactive intermediates .

Q. How should researchers validate preliminary data on this compound’s cytotoxicity in cell lines?

- Methodological Answer :

- Assays : Combine MTT (quantitative) and microscopy (qualitative) for cross-validation.

- Confounders : Account for cell passage number, serum concentration, and batch effects.

- Reproducibility : Share protocols via platforms like Protocols.io and archive raw images in FAIR-compliant repositories .

Advanced Research Questions

Q. How can systematic reviews address contradictions in reported IC₅₀ values for this compound across studies?

- Methodological Answer :

- Search Strategy : Use PRISMA guidelines to aggregate data from PubMed, Scopus, and grey literature. Filter by assay type (e.g., fluorometric vs. colorimetric) .

- Meta-Analysis : Stratify studies by cell type, exposure duration, and compound purity (≥95% by HPLC). Use random-effects models to account for heterogeneity .

- Bias Assessment : Apply ROBINS-I tool to evaluate confounding variables (e.g., solvent effects) .

Q. What computational and experimental approaches are optimal for elucidating this compound’s structure-activity relationships (SAR)?

- Methodological Answer :

- In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for target proteins. Validate with mutagenesis studies .

- Synthetic Modifications : Synthesize analogs with substitutions at [specific positions] and compare bioactivity via dose-response assays.

- Data Integration : Use cheminformatics tools (e.g., RDKit) to correlate structural descriptors (logP, polar surface area) with activity .

Q. How can multi-omics data resolve gaps in understanding this compound’s off-target effects?

- Methodological Answer :

- Transcriptomics : RNA-seq to identify dysregulated pathways in treated vs. untreated models.

- Proteomics : SILAC-based quantification to detect protein abundance changes.

- Integration : Use pathway enrichment tools (DAVID, STRING) to overlay omics datasets and prioritize high-impact off-targets .

Data Management & Reproducibility

Q. What strategies ensure reproducibility in this compound research?

- Methodological Answer :

- Protocol Standardization : Detail equipment calibration (e.g., HPLC column lot numbers) and software versions (e.g., PyMol for structural analysis) .

- Data Archiving : Deposit raw spectra, chromatograms, and code in Zenodo or Figshare with DOI links.

- FAIR Compliance : Annotate datasets with metadata (e.g., solvent purity, incubation time) for interoperability .

Conflict Resolution & Ethics

Q. How should researchers address ethical concerns when this compound studies yield unexpected toxicity in animal models?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.